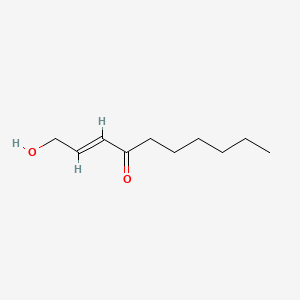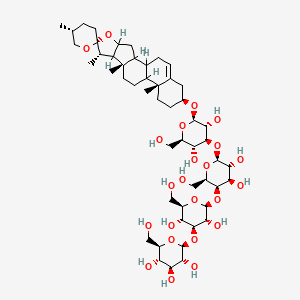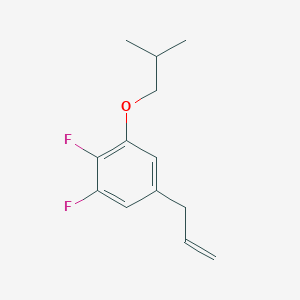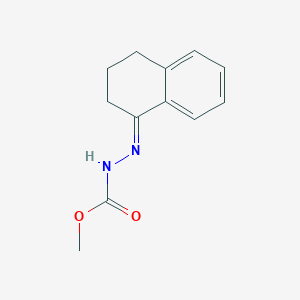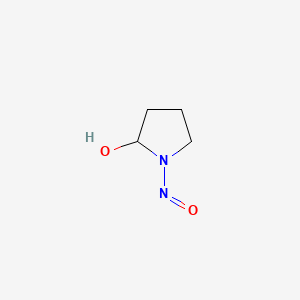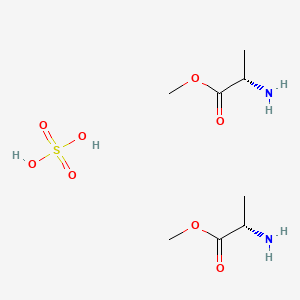
(2S)-tridecane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-トリデカン-1,2-ジオールは、分子式C13H28O2の有機化合物です。これはキラル分子であり、鏡像体に重ね合わせることができない特定の三次元構造を持っています。この化合物は、異なる炭素原子に結合した2つのヒドロキシル基(-OH)の存在を特徴とするジオールファミリーの一部です。
準備方法
合成経路と反応条件
(2S)-トリデカン-1,2-ジオールの合成には、通常、適切な立体化学を確保するために、キラル触媒を用いたトリデカン-1-オンの還元が関与します。一般的な方法の1つは、®-または(S)-CBS(Corey-Bakshi-Shibata)触媒などのキラルボラン試薬を用いたトリデカン-1-オンの不斉還元です。反応は通常、酸化を防ぐために不活性雰囲気中で、反応速度を制御するために低温で行われます。
工業生産方法
工業的な環境では、(2S)-トリデカン-1,2-ジオールの生産は、連続フロー反応器を使用してスケールアップできます。これらの反応器により、温度、圧力、流量などの反応条件を正確に制御でき、高収率で高純度の製品が保証されます。酵素などの生体触媒の使用も、より環境にやさしく持続可能な生産方法として検討されています。
化学反応の分析
反応の種類
(2S)-トリデカン-1,2-ジオールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いることで、ケトンまたはカルボン酸に酸化できます。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて、アルカンに還元できます。
置換: ヒドロキシル基は、塩化チオニルや三臭化リンなどの試薬を用いて、ハロゲンに置換できます。
一般的な試薬と条件
酸化: アルカリ性媒体中の過マンガン酸カリウムまたは酸性媒体中の三酸化クロム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩化チオニルまたは三臭化リンを、ジクロロメタンなどの不活性溶媒中で。
生成される主な生成物
酸化: トリデカン-1-オンまたはトリデカン酸。
還元: トリデカン。
置換: トリデシルクロリドまたはトリデシルブロミド。
科学研究の応用
(2S)-トリデカン-1,2-ジオールは、科学研究でさまざまな用途があります。
化学: 複雑な分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: 生物系における潜在的な役割や、生物活性化合物の前駆体として研究されています。
医学: 抗菌作用や抗炎症作用などの潜在的な治療効果について調査されています。
産業: 界面活性剤、潤滑剤、その他の特殊化学品の生産に使用されます。
科学的研究の応用
(2S)-tridecane-1,2-diol has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
(2S)-トリデカン-1,2-ジオールの作用機序は、特定の分子標的との相互作用に依存します。生物系では、酵素や受容体と相互作用し、その活性を調節する可能性があります。ヒドロキシル基は、タンパク質のアミノ酸残基と水素結合を形成し、その立体配座と機能に影響を与える可能性があります。関与する正確な経路は、現在も研究中です。
類似化合物との比較
類似化合物
(2R)-トリデカン-1,2-ジオール: (2S)-トリデカン-1,2-ジオールのエナンチオマーであり、化学的性質は似ていますが、生物活性は異なります。
1,2-デカンジオール: より短い鎖のジオールであり、化学反応性は似ていますが、物理的性質は異なります。
1,2-テトラデカンジオール: より長い鎖のジオールであり、化学反応性は似ていますが、物理的性質は異なります。
独自性
(2S)-トリデカン-1,2-ジオールは、その特定の立体化学によりユニークであり、エナンチオマーや他のジオールと比較して、異なる生物活性を示す可能性があります。その特定の鎖長は、溶解性や融点などのユニークな物理的性質も付与し、研究や産業における特定の用途に適しています。
特性
分子式 |
C13H28O2 |
|---|---|
分子量 |
216.36 g/mol |
IUPAC名 |
(2S)-tridecane-1,2-diol |
InChI |
InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h13-15H,2-12H2,1H3/t13-/m0/s1 |
InChIキー |
IOYXJNDDBALLFR-ZDUSSCGKSA-N |
異性体SMILES |
CCCCCCCCCCC[C@@H](CO)O |
正規SMILES |
CCCCCCCCCCCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



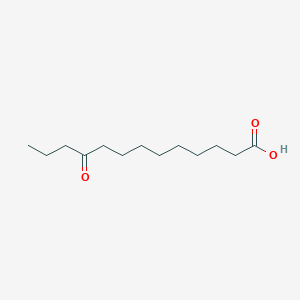
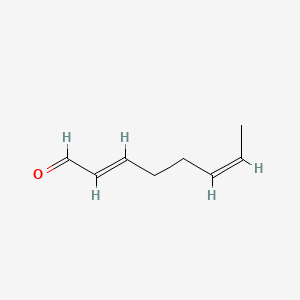
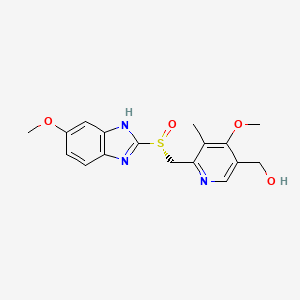

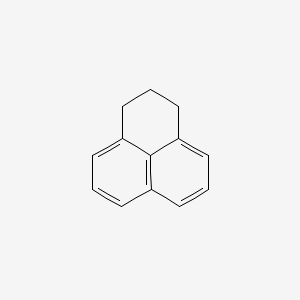
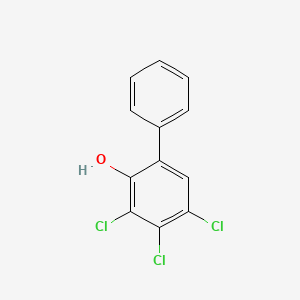
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
